molecular formula C23H17NO9 B1263116 Parnafungin A1

Parnafungin A1

Cat. No. B1263116
M. Wt: 451.4 g/mol
InChI Key: JYGGQRZQMPCWOX-LFVRLGFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parnafungin A1 is a natural product found in Microcera larvarum and Fusarium larvarum with data available.

Scientific Research Applications

Antifungal Properties and Mechanism of Action

Parnafungin A1, a natural product, has been identified as a potent inhibitor of poly(A) polymerase, an enzyme crucial in mRNA processing. This inhibition mechanism lends parnafungin significant antifungal properties against a range of clinically relevant fungal pathogens, including Candida albicans. It demonstrates broad-spectrum antifungal activity and has been shown to reduce fungal burden in murine models of disseminated candidiasis, highlighting its potential as a targeted antifungal agent (Jiang et al., 2008).

Chemical Synthesis

The enantioselective total synthesis of parnafungin A1 has been achieved, utilizing cross-coupling and other advanced organic synthesis techniques. This synthesis not only serves as a proof of concept for the laboratory production of parnafungin A1 but also opens avenues for the development of analogs and derivatives with potentially enhanced or modified properties (Sun et al., 2021).

Structural and Biochemical Studies

Affinity selection/mass spectrometry has been applied to determine the specific structural isomer of parnafungins responsible for binding to polyadenosine polymerase. This research provides insights into the structural aspects of parnafungin A1 that contribute to its mechanism of action, enhancing the understanding of its pharmacodynamics (Adam et al., 2008).

Source and Production

Parnafungins were discovered in fermentation extracts of fungi resembling Fusarium larvarum, isolated from various natural sources. The ability to induce parnafungin production in these fungi, as well as the identification of other Hypocrealean fungi capable of producing parnafungins, is crucial for its natural sourcing and potential large-scale production (Bills et al., 2009).

Derivatives and Analogs

Isolation and structural elucidation of parnafungins C and D, related to parnafungin A1 but with additional structural features, have broadened the understanding of this family of natural products. These findings suggest the potential for developing a range of compounds with varied antifungal efficacies and specificities (Overy et al., 2009).

properties

Product Name

Parnafungin A1

Molecular Formula

C23H17NO9

Molecular Weight

451.4 g/mol

IUPAC Name

methyl (10S,11S)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate

InChI

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23+/m0/s1

InChI Key

JYGGQRZQMPCWOX-LFVRLGFBSA-N

Isomeric SMILES

COC(=O)[C@@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

Canonical SMILES

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

synonyms

parnafungin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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